molecular formula C31H40O16 B1245784 Bruceoside D

Bruceoside D

Cat. No. B1245784
M. Wt: 668.6 g/mol
InChI Key: CXVWQUMYRFPSCJ-SJULGOEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceoside D is a natural product found in Brucea javanica with data available.

Scientific Research Applications

Cytotoxic Properties in Cancer Cell Lines

Bruceoside D has been identified as having selective cytotoxicity against various cancer cell lines, including leukemia, non-small cell lung, colon, central nervous system, melanoma, and ovarian cancers. This cytotoxicity is characterized by log GI50 values in the range of -4.14 to -5.72, indicating its potential as an anticancer agent (Ohnishi et al., 1995).

Antitumor Promoter Activities

Studies have shown that derivatives and related compounds of Bruceoside D, including desmethyl-brusatol, desmethyl-bruceantinoside A, and butyl ester of Bruceoside D, exhibit inhibitory effects against TPA-induced Epstein–Barr virus early antigen (EBV-EA) activation. This suggests a role in antitumor promotion (Rahman et al., 1999).

Potential in Anti-Ulcerative Colitis Treatment

Bruceine D, a compound related to Bruceoside D, has shown promise in treating ulcerative colitis. A self-nanoemulsifying drug delivery system of Bruceine D demonstrated enhanced pharmacokinetic parameters and significant therapeutic effects in a TNBS-induced ulcerative colitis rat model, indicating potential applications for Bruceoside D in similar treatments (Dou et al., 2018).

Role in Apoptosis Induction in Cancer Cells

Another related compound, Bruceine D, induces apoptosis in human non-small cell lung cancer cells through the JNK pathway activation. This suggests that Bruceoside D might have similar properties in inducing apoptosis in cancer cells, potentially offering a new avenue for cancer treatment (Tan et al., 2019).

properties

Product Name

Bruceoside D

Molecular Formula

C31H40O16

Molecular Weight

668.6 g/mol

IUPAC Name

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

InChI

InChI=1S/C31H40O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h5,7,11-12,14-15,18-25,27,32,35-39H,6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14+,15+,18+,19-,20+,21+,22+,23+,24+,25-,27+,29-,30+,31+/m0/s1

InChI Key

CXVWQUMYRFPSCJ-SJULGOEYSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C=C(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)O

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

synonyms

bruceoside D

Origin of Product

United States

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